molecular formula C10H12O2 B14317415 4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one CAS No. 113540-75-3

4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one

Cat. No.: B14317415
CAS No.: 113540-75-3
M. Wt: 164.20 g/mol
InChI Key: ANSSZUMSCGJCAH-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a furan ring and a cyclohexene ring, with two methyl groups attached at the 4 and 7 positions. The presence of the oxaspiro structure imparts distinct chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one can be achieved through a visible-light-induced intermolecular dearomative cyclization of furans. This method involves the use of a fac-Ir(ppy)3 catalyst to facilitate the cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes. The reaction proceeds via a 5-exo-dig radical cyclization under visible light, yielding substituted spirolactones in varying yields (19-91%) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, light intensity, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in organic synthesis and material science.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme mechanisms.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one exerts its effects involves its ability to participate in radical cyclization reactions. The spirocyclic structure allows for the formation of stable intermediates, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
  • 6-Oxaspiro[2.5]octane-1-carboxylic acid
  • 1-Oxaspiro[4.5]decan-2-one

Uniqueness

4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 4 and 7 positions. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The ability to undergo visible-light-induced dearomative cyclization further distinguishes it from other spirocyclic compounds .

Properties

CAS No.

113540-75-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4,8-dimethyl-1-oxaspiro[4.4]nona-3,8-dien-2-one

InChI

InChI=1S/C10H12O2/c1-7-3-4-10(6-7)8(2)5-9(11)12-10/h5-6H,3-4H2,1-2H3

InChI Key

ANSSZUMSCGJCAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CC1)C(=CC(=O)O2)C

Origin of Product

United States

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